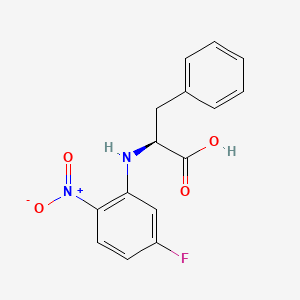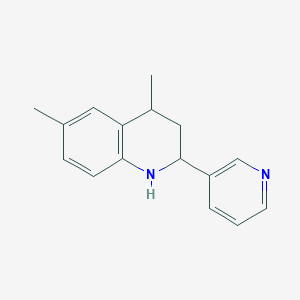![molecular formula C10H9ClO3 B12580478 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- CAS No. 500230-62-6](/img/structure/B12580478.png)
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is an organic compound with the molecular formula C4H5ClO3. It is a derivative of 1,3-dioxolan-2-one, featuring a chloromethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- typically involves the reaction of 1,3-dioxolan-2-one with chloromethyl benzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: The parent compound without the chloromethyl group.
4-Phenyl-1,3-dioxolan-2-one: A similar compound with a phenyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: A derivative with a hydroxymethyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
500230-62-6 |
|---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2 |
InChI Key |
QCGCAQZNMFCZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


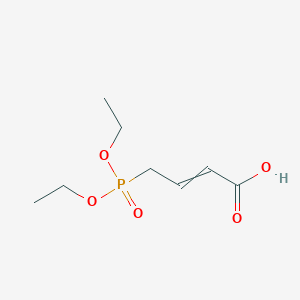
![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
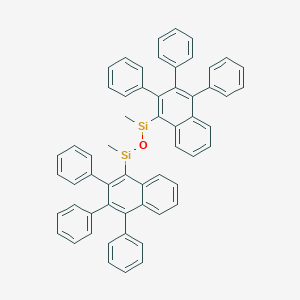
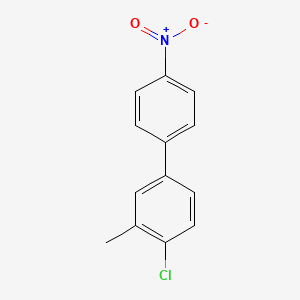
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
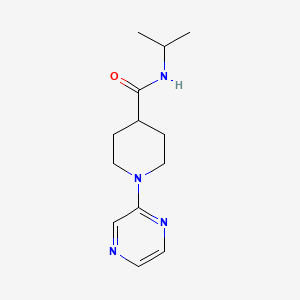
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
